molecular formula C18H36O6 B1221336 Dodecyl alpha-D-glucopyranoside CAS No. 29980-16-3

Dodecyl alpha-D-glucopyranoside

Cat. No.: B1221336
CAS No.: 29980-16-3
M. Wt: 348.5 g/mol
InChI Key: PYIDGJJWBIBVIA-SFFUCWETSA-N
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Description

Dodecyl alpha-D-glucopyranoside is a non-ionic surfactant and detergent commonly used in biochemical research. It is composed of a dodecyl (C12) alkyl chain attached to an alpha-D-glucopyranoside moiety. This compound is known for its ability to solubilize and purify membrane proteins, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl alpha-D-glucopyranoside can be synthesized through the reaction of D-glucose with 1-dodecanol. The reaction typically involves the use of an acid catalyst to promote the formation of the glycosidic bond between the glucose and the dodecyl alcohol. The reaction is carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves enzymatic catalysis. Enzymes such as beta-glucosidase can be used to catalyze the reaction in organic solvents or ionic liquids. This method offers advantages such as regio- and stereo-selectivity, mild reaction conditions, and simplified product separation .

Chemical Reactions Analysis

Types of Reactions: Dodecyl alpha-D-glucopyranoside primarily undergoes hydrolysis reactions, where the glycosidic bond is cleaved to yield D-glucose and dodecanol. This reaction can be catalyzed by acids or enzymes such as glucosidases .

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions or enzymatic catalysis using glucosidases.

    Oxidation: Mild oxidizing agents can be used to oxidize the hydroxyl groups on the glucose moiety.

    Reduction: Reducing agents can reduce any oxidized forms of the compound back to its original state.

Major Products:

    Hydrolysis: D-glucose and dodecanol.

    Oxidation: Oxidized derivatives of the glucose moiety.

    Reduction: Reduced forms of any oxidized derivatives.

Scientific Research Applications

Dodecyl alpha-D-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which dodecyl alpha-D-glucopyranoside exerts its effects is through its surfactant properties. It reduces the surface tension between different phases, allowing for the solubilization of hydrophobic molecules in aqueous solutions. This property is particularly useful in the solubilization and purification of membrane proteins. Additionally, its interaction with skin barrier lipids enhances the permeation of drugs through the skin .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific alpha-glycosidic linkage, which can influence its interaction with biological molecules and its overall surfactant properties. This makes it particularly effective in certain applications where other similar compounds may not perform as well.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIDGJJWBIBVIA-SFFUCWETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310835
Record name Dodecyl α-D-glucopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29980-16-3
Record name Dodecyl α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29980-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecyl alpha-D-glucopyranoside
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl α-D-glucopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl α-D-glucopyranoside
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